molecular formula C16H31FO2 B1209660 7-Fluorohexadecanoic acid CAS No. 86581-30-8

7-Fluorohexadecanoic acid

Cat. No.: B1209660
CAS No.: 86581-30-8
M. Wt: 274.41 g/mol
InChI Key: BAELTDGXPDZFCH-UHFFFAOYSA-N
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Description

7-Fluorohexadecanoic acid is a fluorinated fatty acid derivative It is a long-chain fatty acid with a fluorine atom substituted at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorohexadecanoic acid typically involves the fluorination of palmitic acid or its derivatives. One common method is the direct fluorination of palmitic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or chromatography to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Fluorohexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

7-Fluorohexadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its effects on biological membranes and metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluorohexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase, which are crucial enzymes in lipid metabolism. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to effects such as reduced cell viability and altered lipid composition.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropalmitic acid: Another fluorinated fatty acid with the fluorine atom at the second carbon position.

    4-Fluoropalmitic acid: Fluorinated at the fourth carbon position.

    6-Fluoropalmitic acid: Fluorinated at the sixth carbon position.

Uniqueness

7-Fluorohexadecanoic acid is unique due to the specific position of the fluorine atom, which can result in distinct biological and chemical properties compared to other fluorinated palmitic acids. Its specific inhibition of certain enzymes and its potential therapeutic applications make it a compound of interest in various research fields.

Properties

CAS No.

86581-30-8

Molecular Formula

C16H31FO2

Molecular Weight

274.41 g/mol

IUPAC Name

7-fluorohexadecanoic acid

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19)

InChI Key

BAELTDGXPDZFCH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCC(=O)O)F

Canonical SMILES

CCCCCCCCCC(CCCCCC(=O)O)F

Synonyms

7-fluoropalmitic acid

Origin of Product

United States

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